2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid
Description
Properties
Molecular Formula |
C11H9BrO4 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
2-[(5-bromo-1-benzofuran-6-yl)oxy]propanoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-6(11(13)14)16-10-5-9-7(2-3-15-9)4-8(10)12/h2-6H,1H3,(H,13,14) |
InChI Key |
ZMHNTBAILVCRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C2C=COC2=C1)Br |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Bromo-4'-(2,2-Dimethoxyethyl)benzene
In the first step, p-bromophenol reacts with 2-bromoacetaldehyde dimethyl acetal under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the acetaldehyde derivative. Key parameters include:
For example, combining p-bromophenol (1.213 mol) with 2-bromoacetaldehyde dimethyl acetal (1.775 mol) in THF at reflux for 24 hours yields the intermediate in 70–80% conversion.
Cyclization to 5-Bromobenzofuran
The intermediate undergoes acid-catalyzed cyclization to form the benzofuran ring. Polyphosphoric acid or concentrated sulfuric acid facilitates this step by promoting dehydration and ring closure:
Post-reaction purification via distillation and recrystallization achieves 5-bromobenzofuran with 32–53% overall yield.
Introduction of the 6-Hydroxy Group
Functionalizing the benzofuran at the 6-position with a hydroxyl group is critical for subsequent etherification. While direct hydroxylation remains challenging, indirect methods such as directed ortho-metalation or demethylation of protected intermediates are employed.
Directed Ortho-Metalation Strategy
Using a bulky base like lithium diisopropylamide (LDA), the bromine atom at position 5 directs deprotonation to position 6. Quenching with an electrophilic oxygen source (e.g., trimethyl borate followed by oxidation) introduces the hydroxyl group.
Demethylation of Methoxy Intermediates
An alternative route involves synthesizing 5-bromo-6-methoxybenzofuran first, followed by demethylation using boron tribromide (BBr₃) or hydrobromic acid (HBr). For instance, treating the methoxy derivative with 48% HBr at 80°C for 6 hours achieves >90% conversion to the hydroxylated product.
Etherification with Propanoic Acid
The final step couples the 6-hydroxybenzofuran intermediate with a propanoic acid derivative. Two predominant methods are nucleophilic substitution and Mitsunobu reaction .
Nucleophilic Substitution
Reacting 5-bromo-6-hydroxybenzofuran with 2-bromopropanoic acid in the presence of a base facilitates ether bond formation:
A typical protocol uses a 1:1.5 molar ratio of hydroxybenzofuran to 2-bromopropanoic acid, yielding the target compound in 45–60% isolated yield after column chromatography.
Mitsunobu Reaction
This method offers superior regioselectivity by employing diethyl azodicarboxylate (DEAD) and triphenylphosphine:
The Mitsunobu approach achieves 65–75% yield but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid:
Purification and Characterization
Final purification typically involves:
-
Liquid-Liquid Extraction : To remove unreacted starting materials.
-
Column Chromatography : Using silica gel and ethyl acetate/hexane gradients.
-
Recrystallization : From ethanol/water mixtures for high-purity crystals.
Characterization via ¹H NMR and LC-MS confirms the structure:
Industrial-Scale Considerations
Scaling up production requires optimizing:
-
Catalyst Recycling : Recovering polyphosphoric acid in cyclization steps.
-
Waste Management : Neutralizing acidic byproducts before disposal.
Emerging Methodologies
Recent advances focus on flow chemistry and enzyme-catalyzed reactions to improve efficiency:
Chemical Reactions Analysis
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Bioactivity: The thiazolidinone-containing derivatives (6k, 6d) exhibit enhanced anti-cancer activity compared to the bromobenzofuran-propanoic acid parent compound, likely due to the thiazolidinone ring’s ability to chelate metal ions in biological targets .
- Synthetic Flexibility: The propanoic acid moiety allows for further functionalization, as seen in the synthesis of phosphate esters or amino acid conjugates (e.g., tert-butoxycarbonyl-protected derivatives) for improved pharmacokinetics .
Pharmacokinetic and Stability Comparisons
- Metabolic Stability: Brominated benzofurans (e.g., this compound) demonstrate longer half-lives in vitro compared to chlorinated or methoxylated variants (e.g., 22c), attributed to bromine’s resistance to oxidative metabolism .
- Solubility: Propanoic acid derivatives with polar substituents (e.g., 6k’s 4-hydroxyphenyl group) exhibit higher aqueous solubility (~1.2 mg/mL) than the bromobenzofuran analogue (~0.5 mg/mL), critical for oral bioavailability .
Mechanistic Insights from Spectral and Crystallographic Data
- IR Spectroscopy: The C=O stretch at ~1739 cm⁻¹ in this compound aligns with similar propanoic acid derivatives, confirming the integrity of the carboxylic acid group .
- Crystallography : While crystallographic data for the target compound is unavailable, related bromobenzofuran structures (e.g., 6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine) reveal planar aromatic systems with halogen bonding conducive to target binding .
Biological Activity
2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid is a compound that has garnered attention due to its unique structure and potential biological activities. The compound features a bromobenzofuran moiety linked to a propanoic acid functional group, which may enhance its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C12H11BrO3. The presence of the bromine atom in the benzofuran structure is believed to contribute significantly to its biological activity by influencing its interaction with various biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : The compound may inhibit pathways associated with inflammation, similar to other brominated benzofuran derivatives.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, highlighting its role as an antimicrobial agent.
- Analgesic Effects : The structural features may allow it to interact with pain pathways, providing analgesic effects.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a critical role in inflammation.
- Interaction with Receptors : The compound may bind to specific receptors involved in pain and inflammation, modulating their activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromobenzofuran | Contains bromobenzofuran core | Potentially less reactive without propanoic acid |
| Propanoic Acid | Simple carboxylic acid | Lacks aromatic properties |
| 2-(Bromophenyl)propanoic Acid | Aromatic ring with propanoic acid | Similar reactivity but different aromatic system |
| 4-(Bromophenyl)-3-hydroxybutanoic Acid | Hydroxybutanoic group | Offers different functional properties |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Tyrosinase Inhibition Studies : Research has shown that derivatives of benzofuran exhibit significant tyrosinase inhibition activity. For instance, a study reported IC50 values in the micromolar range for related compounds, indicating potential for use in skin whitening agents or as anti-fungal agents .
- Pharmacological Screening : In vitro studies have highlighted the potential for anti-inflammatory and analgesic effects through enzyme inhibition pathways similar to those seen in non-steroidal anti-inflammatory drugs (NSAIDs).
- Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to target proteins involved in inflammation and pain signaling pathways, providing insights into its mechanism of action .
Q & A
Q. What are the key synthetic routes for 2-((5-Bromobenzofuran-6-yl)oxy)propanoic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling a bromobenzofuran derivative with a propanoic acid precursor. For example, methyl ester intermediates (e.g., ) are synthesized via nucleophilic substitution or Mitsunobu reactions. Key steps include:
Bromobenzofuran Preparation : Start with 5-bromobenzofuran-6-ol, synthesized via electrophilic bromination or cyclization of brominated precursors .
Esterification : React with methyl 2-hydroxypropanoate under acidic or coupling agents (e.g., DCC/DMAP) to form the ester intermediate .
Hydrolysis : Convert the ester to the free acid using NaOH or LiOH in aqueous THF .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and computational tools:
- NMR : Compare experimental shifts with predicted values (e.g., using ACD/Labs or PubChem data ).
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., used for analogous benzofuran structures).
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functionalities .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of bromobenzofuran-propanoic acid derivatives?
- Methodological Answer :
- Catalyst Screening : Ionic liquids (e.g., [HMIm]BF, ) improve coupling efficiency by stabilizing intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of brominated intermediates .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during ester hydrolysis .
- Yield Data :
| Condition | Yield (%) | Reference |
|---|---|---|
| Ionic liquid catalyst | 82–88 | |
| Conventional DCC/DMAP | 65–72 |
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2, based on benzofuran analogs in ).
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., bromine and oxygen atoms as reactive centers) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~2.5 suggests moderate permeability) .
Q. How should researchers address contradictory spectral data in structural elucidation?
- Methodological Answer :
Repetition : Re-run NMR under standardized conditions (e.g., DMSO-d, 25°C).
Decoupling Experiments : Resolve overlapping peaks (e.g., NOESY for spatial proximity analysis).
Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Biological and Functional Studies
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines using microdilution assays (e.g., used similar benzofurans against E. coli and S. aureus).
- Enzyme Inhibition : Measure IC against targets like lipoxygenase or proteases via spectrophotometric assays .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be resolved?
- Methodological Answer :
- Variable Identification : Compare catalyst purity (e.g., ’s ionic liquid vs. ’s DCC), solvent grade, and reaction scale.
- Statistical Analysis : Apply ANOVA to triplicate experiments to identify significant outliers.
- Literature Benchmarking : Cross-reference with analogous compounds (e.g., ’s 82% yield under optimized conditions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
